molecular formula C19H13BrN4O4S B137184 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid CAS No. 126598-26-3

2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

Cat. No. B137184
M. Wt: 473.3 g/mol
InChI Key: RAXSOHJZTFDYRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.

Mechanism Of Action

The mechanism of action of 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body, which can lead to the inhibition of bacterial and fungal growth, as well as the suppression of tumor growth.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid have been studied in vitro and in vivo. In vitro studies have shown that this compound has antibacterial and antifungal activity against a variety of pathogens. In vivo studies have shown that this compound has antitumor activity in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid in lab experiments include its potential as a broad-spectrum antibacterial and antifungal agent, as well as its potential as an anti-inflammatory agent and a treatment for neurological disorders. The limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further research to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid. These include further studies on its mechanism of action, its potential as a treatment for neurological disorders such as Alzheimer's disease, and its potential as an anti-inflammatory agent. Additionally, further studies are needed to fully understand its toxicity and potential side effects, as well as its potential as a treatment for other diseases and conditions.

Synthesis Methods

The synthesis of 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid involves a multi-step process. The first step involves the synthesis of 4-bromoacetophenone by reacting bromobenzene with acetyl chloride. The second step involves the synthesis of 1,3-benzodioxole-5-carboxaldehyde by reacting salicylaldehyde with paraformaldehyde in the presence of hydrochloric acid. The third step involves the synthesis of 2-aminothiadiazole by reacting thiosemicarbazide with carbon disulfide in the presence of sodium hydroxide. The final step involves the reaction of 4-bromoacetophenone, 1,3-benzodioxole-5-carboxaldehyde, and 2-aminothiadiazole in the presence of sodium ethoxide to yield 2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid.

Scientific Research Applications

2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid has potential applications in the field of medicine. It has been studied for its antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use as an anti-inflammatory agent and as a treatment for neurological disorders such as Alzheimer's disease.

properties

CAS RN

126598-26-3

Product Name

2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

Molecular Formula

C19H13BrN4O4S

Molecular Weight

473.3 g/mol

IUPAC Name

2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid

InChI

InChI=1S/C19H13BrN4O4S/c20-12-4-1-10(2-5-12)17-15(8-16(25)26)29-19-22-21-18(24(19)23-17)11-3-6-13-14(7-11)28-9-27-13/h1-7,15H,8-9H2,(H,25,26)

InChI Key

RAXSOHJZTFDYRV-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=C(C=C5)Br

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3N=C(C(S4)CC(=O)O)C5=CC=C(C=C5)Br

synonyms

2-[9-benzo[1,3]dioxol-5-yl-3-(4-bromophenyl)-5-thia-1,2,7,8-tetrazabic yclo[4.3.0]nona-2,6,8-trien-4-yl]acetic acid

Origin of Product

United States

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